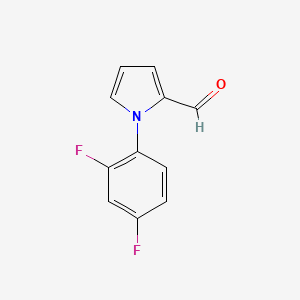

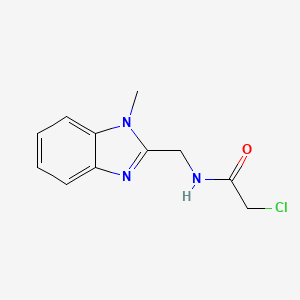

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide (2-CNMB) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 265.7 g/mol and a melting point of 95-97 °C. 2-CNMB is a chlorinated derivative of N-benzylacetamide, and it is used as a reagent in organic synthesis. It has been widely used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.

Applications De Recherche Scientifique

Biological Effects of Related Compounds

A comprehensive review on the biological effects of acetamide, formamide, and their mono and dimethyl derivatives highlights the commercial importance of these chemicals and the considerable knowledge added over the years regarding their biological consequences of exposure in humans (Kennedy, 2001). This review discusses individual chemicals in various sections, reflecting the varied biological responses and providing a basis for understanding similar compounds' effects.

The study on DNA Minor Groove Binder Hoechst 33258 and its analogues, known for strong binding to the minor groove of double-stranded B-DNA, provides insights into the uses of related benzimidazole derivatives in plant cell biology for chromosome and nuclear staining, among other applications (Issar & Kakkar, 2013). This research could suggest potential research applications for structurally similar compounds in biological studies.

Chemical Synthesis and Pharmacological Activities

- The synthesis and pharmacological activities of 2-guanidinobenzazoles of biological interest are reviewed, covering chemical aspects of potential therapeutic agents and summarizing knowledge on the mechanism of pharmacological activities such as cytotoxic, inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022). This review might offer a framework for understanding the biological activities of compounds like 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide.

Environmental and Toxicological Research

- Research on the occurrence, fate, and behavior of parabens in aquatic environments provides a comprehensive review of the knowledge acquired over the last decade regarding their environmental impact. This study might give context to the environmental behavior and toxicological profiles of structurally related compounds (Haman et al., 2015).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Benzimidazole derivatives are known to have significant effects at the molecular and cellular levels .

Propriétés

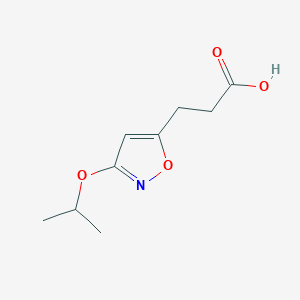

IUPAC Name |

2-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-15-9-5-3-2-4-8(9)14-10(15)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUHJXHFEGAMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)